molecular formula C14H21ClN4O3S B114283 3-Methylsulfonyl-4-piperidin-1-ylbenzoyl guanidine CAS No. 141923-47-9

3-Methylsulfonyl-4-piperidin-1-ylbenzoyl guanidine

Cat. No. B114283
CAS RN: 141923-47-9
M. Wt: 360.9 g/mol
InChI Key: WITSYJHGEIZBQU-UHFFFAOYSA-N
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Description

“3-Methylsulfonyl-4-piperidin-1-ylbenzoyl guanidine” is a chemical compound that contains a guanidine functional group . Guanidine is a strong organic base existing primarily as guanidium ions at physiological pH . It is found in the urine as a normal product of protein metabolism .


Synthesis Analysis

The synthesis of guanidine derivatives is a topic of ongoing research . A variety of methods have been developed, many of which involve the reaction of amines with carbonyl compounds .


Molecular Structure Analysis

The molecular structure of guanidine derivatives can be quite complex, depending on the specific substituents present . The guanidine functional group itself consists of a central carbon atom double-bonded to a nitrogen atom and single-bonded to two other nitrogen atoms .


Chemical Reactions Analysis

Guanidine derivatives are known to participate in a variety of chemical reactions . They have emerged as powerful organocatalysts, enabling numerous fundamental organic transformations to be realized in high efficiency and stereoselectivity .

Mechanism of Action

The mechanism of action of guanidine derivatives can vary widely depending on the specific compound and its biological target . Guanidine itself is known to enhance the release of acetylcholine following a nerve impulse .

Safety and Hazards

The safety and hazards associated with a specific guanidine derivative would depend on the compound’s specific properties. Guanidine hydrochloride, for example, is known to cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The future directions for research on guanidine derivatives are likely to involve the development of new synthetic methods, the exploration of new reactions, and the investigation of new biological targets .

properties

IUPAC Name

N-(diaminomethylidene)-3-methylsulfonyl-4-piperidin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3S/c1-22(20,21)12-9-10(13(19)17-14(15)16)5-6-11(12)18-7-3-2-4-8-18/h5-6,9H,2-4,7-8H2,1H3,(H4,15,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITSYJHGEIZBQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)N=C(N)N)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylsulfonyl-4-piperidin-1-ylbenzoyl guanidine

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